molecular formula C15H22N2O3S B11257557 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

Cat. No.: B11257557
M. Wt: 310.4 g/mol
InChI Key: NAQWOLMGMMRAGV-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE is a complex organic compound with a unique structure that combines a sulfonyl group, a tetrahydroquinoline ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of 1-propanesulfonyl chloride, which is then reacted with a tetrahydroquinoline derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as acetone and the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline ring may also play a role in binding to receptors or other biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing tetrahydroquinoline derivatives and propanamide-based molecules. Examples include:

Uniqueness

What sets N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]PROPANAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)17-9-5-6-12-7-8-13(11-14(12)17)16-15(18)4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)

InChI Key

NAQWOLMGMMRAGV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC

Origin of Product

United States

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